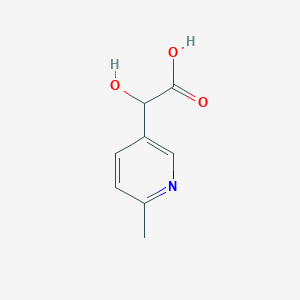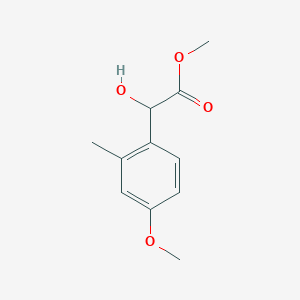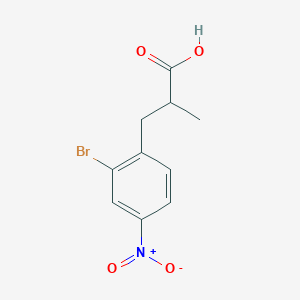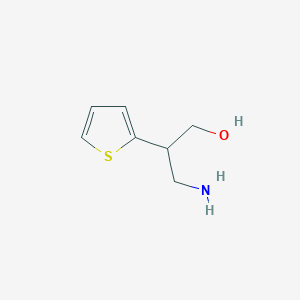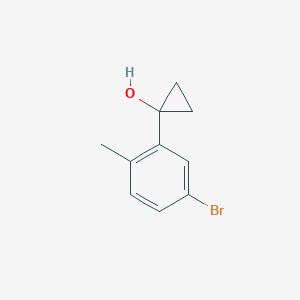![molecular formula C9H8F2O3 B15321243 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15321243.png)
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid moiety substituted with a 2,2-difluoro-1-hydroxyethyl group at the para position. The presence of fluorine atoms in the structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with a difluoroethylating agent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the difluoroethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-[(1R)-2,2-difluoro-1-oxoethyl]benzoic acid.
Reduction: Formation of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
科学研究应用
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
作用机制
The mechanism of action of 4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoic acid: Similar structure but with an additional fluorine atom.
4-hydroxybenzoic acid: Lacks the difluoroethyl group, resulting in different chemical properties.
4-fluorobenzoic acid: Contains a single fluorine atom, leading to different reactivity and applications.
Uniqueness
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. The difluoroethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C9H8F2O3 |
|---|---|
分子量 |
202.15 g/mol |
IUPAC 名称 |
4-[(1R)-2,2-difluoro-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-8(11)7(12)5-1-3-6(4-2-5)9(13)14/h1-4,7-8,12H,(H,13,14)/t7-/m1/s1 |
InChI 键 |
BINDKUNWJAPUSV-SSDOTTSWSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@H](C(F)F)O)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1C(C(F)F)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanaminehydrochloride](/img/structure/B15321161.png)
![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B15321169.png)
![N-[(2S)-3-chloro-2-hydroxypropyl]benzamide](/img/structure/B15321174.png)
![2-bromo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B15321177.png)
![N-(3-{1-amino-2-[(tert-butoxy)carbonylamino]ethyl}phenyl)acetamide](/img/structure/B15321182.png)
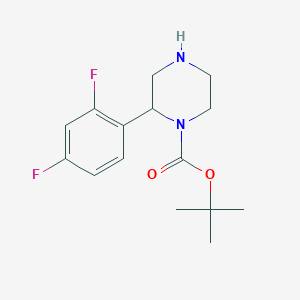
![rac-tert-butyl (5R,7R)-7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B15321204.png)
![(E)-3-(Benzo[b]thiophen-3-yl)acrylaldehyde](/img/structure/B15321208.png)
